![molecular formula C14H10F2O3 B11533327 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B11533327.png)
2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-benzo[h]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound that belongs to the class of difluoromethylated pyrans
Preparation Methods
The synthesis of 2-(difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one typically involves the difluoromethylation of naphthopyran derivatives. One common method is the use of difluoromethylating agents such as ethyl bromodifluoroacetate. The reaction conditions often include the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds through the formation of a difluoromethylated intermediate, which is then cyclized to form the desired naphthopyran product .
Chemical Reactions Analysis
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand the role of difluoromethyl groups in modulating the biological activity of organic molecules.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds, which can increase its binding affinity to biological targets. Additionally, the hydrophobic nature of the difluoromethyl group can improve the compound’s membrane permeability, facilitating its cellular uptake .
Comparison with Similar Compounds
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one can be compared with other difluoromethylated compounds such as:
2-(Trifluoromethyl)-2-hydroxy-2H,3H,4H-naphtho[1,2-b]pyran-4-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
2-(Difluoromethyl)-2-hydroxy-2H,3H,4H-pyran-4-one:
Properties
Molecular Formula |
C14H10F2O3 |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C14H10F2O3/c15-13(16)14(18)7-11(17)10-6-5-8-3-1-2-4-9(8)12(10)19-14/h1-6,13,18H,7H2 |
InChI Key |
MOCHHEVOKNOYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


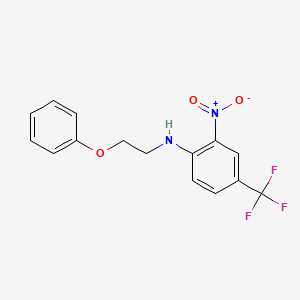
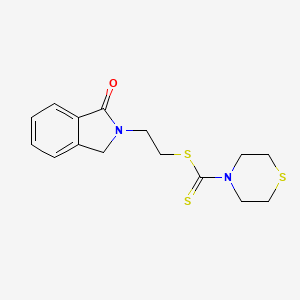
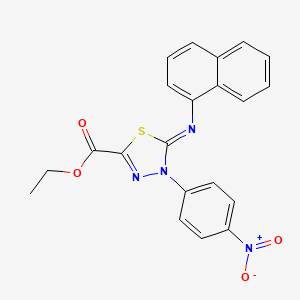
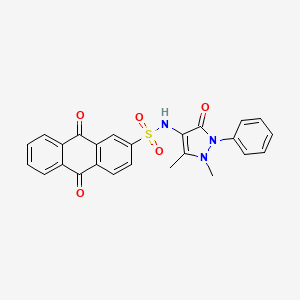
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11533290.png)
![3-{5-[(E)-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11533297.png)
![2-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533301.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11533307.png)
![N-(3-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)pentanamide](/img/structure/B11533309.png)
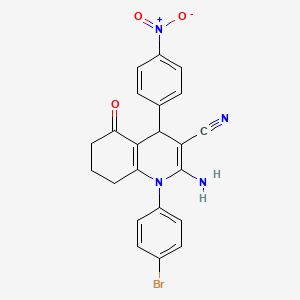
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11533318.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11533320.png)
![4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine](/img/structure/B11533335.png)
![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B11533337.png)
